4-(sec-Butyl)pyridin-2-amine
Description
4-(sec-Butyl)pyridin-2-amine is a pyridine derivative featuring a secondary butyl (sec-butyl) substituent at the 4-position and an amino group at the 2-position. Pyridin-2-amine scaffolds are pivotal in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting compounds . The sec-butyl group introduces moderate lipophilicity and steric bulk, which can influence solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
4-butan-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-7(2)8-4-5-11-9(10)6-8/h4-7H,3H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKUBRLJCKFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-nitropyridine with sec-butylamine under reducing conditions to yield the desired product. The reaction typically requires a palladium catalyst and hydrogen gas for the reduction step.
Another approach involves the Suzuki–Miyaura coupling reaction, where 4-bromo-2-nitropyridine is coupled with sec-butylboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(sec-Butyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)pyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sec-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., nonan-5-yl in ) increase logP, favoring lipid bilayer penetration but reducing aqueous solubility.
- Aromatic/Heterocyclic Substituents : Biphenyl-thiazolyl groups enhance aromatic stacking but raise molecular weight, impacting pharmacokinetics.
Biological Activity
Overview
4-(sec-Butyl)pyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.
Molecular Formula: CHN
Molecular Weight: 176.25 g/mol
CAS Number: 61702-16-7
The presence of the sec-butyl group enhances the lipophilicity of the molecule, which may influence its absorption and distribution in biological systems.
This compound is believed to exert its biological effects primarily through enzyme inhibition and receptor modulation. The compound can interact with various targets, including:
- Enzymes: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
- Receptors: The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, yielding the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 15 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent . -
Cancer Cell Line Investigation:
In a study focusing on the anticancer effects of various pyridine derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 and HeLa cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituent Effects: The sec-butyl group enhances lipophilicity, improving membrane permeability.
- Pyridine Ring: The nitrogen atom in the pyridine ring plays a crucial role in binding interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
